3-[(Butylsulfonyl)amino]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(Butylsulfonyl)amino]propanoic acid involves several steps. One common method includes the reaction of butylsulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
3-[(Butylsulfonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-[(Butylsulfonyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 3-[(Butylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets. The butylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-[(Butylsulfonyl)amino]propanoic acid can be compared with other similar compounds such as:
3-[(Methylsulfonyl)amino]propanoic acid: This compound has a methylsulfonyl group instead of a butylsulfonyl group, leading to differences in reactivity and applications.
3-[(Ethylsulfonyl)amino]propanoic acid: The ethylsulfonyl group provides different steric and electronic properties compared to the butylsulfonyl group, affecting its chemical behavior.
3-[(Isopropylsulfonyl)amino]propanoic acid: The isopropylsulfonyl group introduces additional steric hindrance, which can influence the compound’s reactivity and interactions.
These comparisons highlight the unique properties of this compound and its specific applications in various fields.
Properties
IUPAC Name |
3-(butylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-2-3-6-13(11,12)8-5-4-7(9)10/h8H,2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSLCOLDFCWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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